molecular formula C10H14N4O5S B2765913 1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide CAS No. 941445-56-3

1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No. B2765913
CAS RN: 941445-56-3
M. Wt: 302.31
InChI Key: AYWUJYSNXKZALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide” is complex. It contains a diazinane ring, which is a class of nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring . The diazinanes have a six-membered cyclohexane-like ring but with two carbons replaced by nitrogens .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research has identified derivatives of piperidine and related structures as significant for their antibacterial and antimicrobial properties. Studies such as those by Matsumoto and Minami (1975) on pyrido[2,3-d]pyrimidine derivatives, and efforts by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole, highlight the potential of these compounds against various bacterial strains, including gram-negative bacteria like Pseudomonas aeruginosa, and their moderate inhibitory effects against other pathogens (Matsumoto & Minami, 1975); (Iqbal et al., 2017).

Antioxidant and Enzyme Inhibition

Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds with piperidine derivatives, showing significant antioxidant capacity and anticholinesterase activity. This suggests potential applications in treating oxidative stress-related diseases and neurodegenerative conditions such as Alzheimer's disease (Karaman et al., 2016).

Anticancer Properties

The exploration of piperidine-based compounds extends to anticancer research. Rehman et al. (2018) synthesized propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as anticancer agents, indicating the potential therapeutic value of these compounds in cancer treatment (Rehman et al., 2018).

Alzheimer's Disease Treatment

Further research on piperidine derivatives by Rehman et al. (2018) aimed at developing new drug candidates for Alzheimer's disease. The synthesized compounds showed promising enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, underscoring the potential of these molecules in managing neurodegenerative disorders (Rehman et al., 2018).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

The development of inhibitors targeting tumor necrosis factor-α (TNF-α) and matrix metalloproteinases (MMPs) is crucial for managing inflammatory diseases and cancer. Venkatesan et al. (2004) synthesized 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, demonstrating potent inhibitor activity against TNF-α and MMPs. This research highlights the potential of such compounds in treating diseases characterized by excessive inflammation and tumor progression (Venkatesan et al., 2004).

properties

IUPAC Name

1-[(2,4-dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O5S/c11-8(15)6-1-3-14(4-2-6)20(18,19)7-5-12-10(17)13-9(7)16/h6-7H,1-5H2,(H2,11,15)(H2,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUKVDKYSSLSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 78519544

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